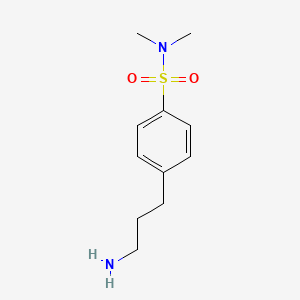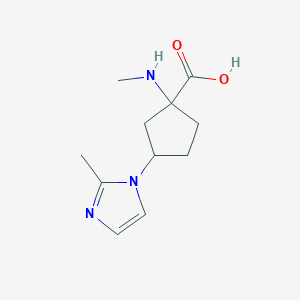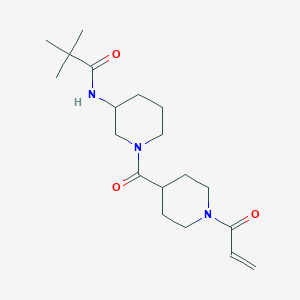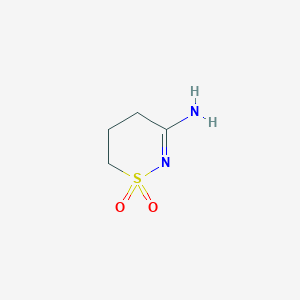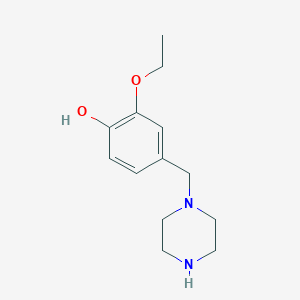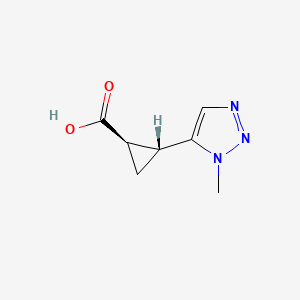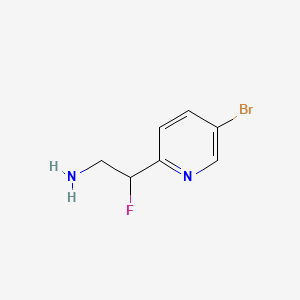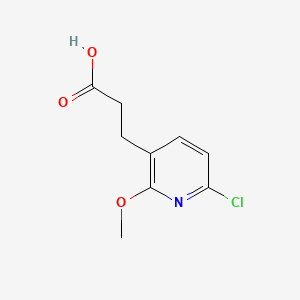
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 2-position The propanoic acid moiety is attached to the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-methoxypyridine. This can be achieved by chlorination of 2-methoxypyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Grignard Reaction: The 6-chloro-2-methoxypyridine is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable oxidizing or reducing agents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Hydroxylated derivatives.
Reduction: Methylated derivatives.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity, while the propanoic acid moiety can affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(6-Chloro-2-methoxypyridin-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and methoxy group on the pyridine ring, along with the propanoic acid moiety, allows for versatile applications in various fields.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9-6(3-5-8(12)13)2-4-7(10)11-9/h2,4H,3,5H2,1H3,(H,12,13) |
InChI Key |
ZEUZSHRJUWGNMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


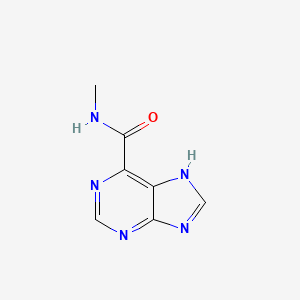
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
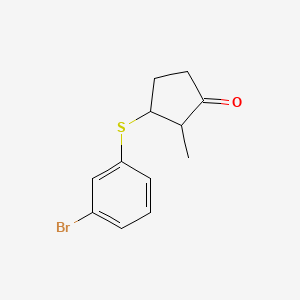
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

